Altenuene

Catalog No.
S603773
CAS No.
29752-43-0
M.F
C15H16O6
M. Wt
292.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altenuene

CAS Number

29752-43-0

Product Name

Altenuene

IUPAC Name

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1

InChI Key

MMHTXEATDNFMMY-WBIUFABUSA-N

SMILES

Array

Synonyms

altenuene

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O

The exact mass of the compound Altenuene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Altenuene is a mycotoxin produced by various species of the fungus Alternaria, particularly Alternaria alternata. It belongs to a class of compounds known as polyketides and is structurally related to other mycotoxins such as alternariol and alternariol monomethyl ether. Altenuene has garnered attention due to its potential health implications, including cytotoxicity and mutagenicity, which are critical in food safety and public health discussions .

Typical of polyketides, including electrophilic substitutions and redox reactions. Notably, its synthesis involves a series of steps that can include the use of halogenated reagents and boronates under controlled conditions. The total synthesis of altenuene has been achieved through various methods, highlighting its complex structure and the challenges involved in its synthesis .

The following reactions are significant in the context of altenuene:

  • Electrophilic Aromatic Substitution: Alters the aromatic ring structure.
  • Nucleophilic Additions: Involves reactions with nucleophiles that can modify functional groups.

Altenuene exhibits notable biological activities. Research indicates that it possesses cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. Moreover, it has been shown to have mutagenic effects, raising concerns regarding its presence in food products. The compound's interaction with cellular mechanisms can lead to oxidative stress, contributing to its toxicological profile .

The synthesis of altenuene has been explored through multiple approaches:

  • Total Synthesis: Achieved through a ten-step process involving various reagents such as boronates and halogenated compounds .
  • Iodine(III)-Participated Synthesis: This method focuses on utilizing iodine(III) as a key reagent to facilitate the formation of altenuene backbones .
  • Deuterated Derivative Synthesis: A method aimed at producing deuterated forms for analytical purposes, enhancing the understanding of its chemical behavior .

Altenuene's applications are primarily in research settings focused on mycotoxicology and food safety. Its cytotoxic properties make it a subject of interest for studies related to cancer treatment. Additionally, understanding its toxicological effects is crucial for regulatory bodies monitoring food safety standards.

Interaction studies have highlighted the electrochemical behavior of altenuene, particularly its oxidation properties when subjected to specific conditions. These studies are essential for understanding how altenuene interacts with biological systems and can inform risk assessments related to its presence in food products .

Altenuene shares structural similarities with several other mycotoxins produced by Alternaria species. Below is a comparison of altenuene with similar compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
AlternariolHighCytotoxic, mutagenicHydroxyl groups enhance reactivity
Alternariol Monomethyl EtherModerateCytotoxicMethylation reduces toxicity
IsoaltenueneHighCytotoxicStructural isomer of altenuene

Altenuene's unique features lie in its specific arrangement of functional groups and its distinct biological activity profile, differentiating it from other related compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

292.09468823 Da

Monoisotopic Mass

292.09468823 Da

Heavy Atom Count

21

Appearance

White to Off-White powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

Altenuene

Dates

Last modified: 02-18-2024

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